(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7-9(10)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQOFHUYZLCVGB-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid typically involves several steps, starting from commercially available starting materials. One common method involves the asymmetric synthesis of the cycloheptane ring, followed by the introduction of the amino and carboxylic acid functional groups. The Boc protecting group is then added to the amino group to enhance stability and facilitate further reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use in pharmaceutical and chemical research.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new amide or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and alcohols, which are valuable intermediates in organic synthesis.
Scientific Research Applications
(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of (1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The Boc protecting group enhances its stability, allowing it to participate in various biochemical pathways without premature degradation.
Comparison with Similar Compounds
Structural Variations in Ring Size
Cyclic β-amino acids differ in ring size, which influences their conformational flexibility, solubility, and biological interactions. Key comparisons include:
Table 1: Comparison of Cyclic β-Amino Acid Derivatives by Ring Size
Key Observations :
- Ring Strain : Smaller rings (e.g., cyclopropane derivatives) exhibit higher strain, leading to reactive intermediates, while larger rings (7–8 members) offer reduced strain and enhanced stability .
- Conformational Flexibility : The 7-membered cycloheptane ring balances rigidity and flexibility, making it suitable for mimicking natural peptide turns .
Stereochemical and Functional Group Variations
Stereoisomerism
The (1R,2S) configuration is critical for biological activity. For example:
- (1R,2S)-cis-2-Amino-1-cyclopentanecarboxylic acid (ACPC) shows high affinity for αvβ3 integrin receptors in competitive binding assays, whereas its (1S,2R) isomer exhibits reduced activity .
- (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid is synthesized with >99% stereochemical purity using CALB-catalyzed hydrolysis, ensuring minimal undesired enantiomers .
Protective Groups
- Boc vs. Other Groups : The Boc group is preferred over carbobenzyloxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA) .
- Unprotected Analogs: (1R,2S)-2-Aminocycloheptanecarboxylic acid (without Boc) is more polar and less soluble in organic solvents, limiting its utility in solid-phase peptide synthesis .
Key Observations :
- Enzymatic methods (e.g., CALB-catalyzed hydrolysis) offer higher yields and stereoselectivity for 5–8-membered rings compared to traditional synthesis .
- Bicyclic analogs (e.g., norbornane derivatives) require complex chiral resolutions, reducing scalability .
Solubility and Stability
- Solubility : Boc-protected cycloheptane derivatives are soluble in dichloromethane (DCM) and dimethylformamide (DMF), whereas unprotected analogs require aqueous/organic solvent mixtures .
Biological Activity
(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid is a chiral amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cycloheptane structure and the presence of a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility in various biological assays.
The molecular formula of this compound is C13H23NO4, with a molecular weight of 255.33 g/mol. Its structure includes a cycloheptane ring with an amino group and a carboxylic acid functionality, which are critical for its biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the context of cellular uptake and transport mechanisms.
1. Cellular Uptake Studies
Studies have shown that this compound can significantly influence amino acid transport systems in various cell lines. For instance, competitive uptake inhibition experiments demonstrated that this compound effectively inhibits the uptake of certain radiolabeled amino acids in gliosarcoma and prostate carcinoma cell lines. The results are summarized in the following table:
| Cell Line | Inhibitor Concentration | % Uptake Inhibition |
|---|---|---|
| 9L Gliosarcoma | 100 µM | 83% |
| U87 ΔEGFR | 100 µM | 67% |
| DU145 Prostate | 100 µM | 94% |
These findings suggest that this compound may act as an effective inhibitor of system L and system ASC transporters, which are crucial for amino acid uptake in cancer cells .
2. Biodistribution Studies
In biodistribution studies conducted on normal rats, this compound demonstrated favorable pharmacokinetic properties. The compound exhibited consistent uptake patterns in brain tissues, indicating its potential to cross the blood-brain barrier effectively. The biodistribution data are outlined below:
| Time Post Injection (min) | Brain Uptake (%ID/g) | Kidney Uptake (%ID/g) |
|---|---|---|
| 10.4 | 0.45 ± 0.13 | 3.99 ± 0.16 |
| 35.6 | 0.54 ± 0.16 | - |
| 53.4 | 0.39 ± 0.03 | - |
The initial uptake in kidneys was notably higher than in brain tissues, suggesting renal clearance as a primary excretion pathway .
Case Studies
A notable case study involving this compound focused on its application as a PET imaging agent for detecting prostate tumors. Despite promising preclinical results showing increased tumor-to-background ratios in glioblastoma models, clinical trials revealed rapid accumulation in the bladder, which limited its diagnostic utility . This highlights the importance of further optimizing the compound's biodistribution profile for clinical applications.
Q & A
Q. What are the recommended synthetic routes for (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid?
The synthesis typically involves stereoselective methods to preserve the (1R,2S) configuration. A Diels-Alder reaction between ethyl(E)-3-nitroacrylate and cyclic dienes (e.g., furan derivatives) can generate the cycloheptane backbone, followed by chiral resolution to isolate the desired enantiomer . Boc protection (tert-butoxycarbonyl) is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, THF) to protect the amino group . Key steps:
- Chiral resolution : Use chiral HPLC columns (e.g., amylose- or cellulose-based) to separate enantiomers .
- Boc protection : Monitor reaction completion via TLC (Rf shift) or FT-IR (disappearance of NH stretch at ~3300 cm⁻¹) .
Q. How can the purity and enantiomeric excess (ee) of the compound be validated?
- HPLC analysis : Utilize chiral stationary phases (CSPs) with UV detection. For example, a Chiralpak® IA column with hexane:isopropanol (90:10) mobile phase resolves enantiomers, with ee calculated from peak area ratios .
- Optical rotation : Measure specific rotation (e.g., [α]D²⁵ = +77° for related (1S,2S)-2-aminocyclohexanecarboxylic acid in water) to confirm stereochemical integrity .
- NMR spectroscopy : Compare diastereotopic proton signals (e.g., cycloheptane ring protons) to detect impurities .
Q. What are the critical solubility and stability considerations for handling this compound?
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially in water. Avoid oxidizing agents, as the Boc group may degrade under strongly acidic/basic conditions .
- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Stability data for analogous compounds show >95% purity retention over 12 months under these conditions .
Advanced Research Questions
Q. How does the (1R,2S) stereochemistry influence conformational stability in peptide mimetics?
The cycloheptane ring imposes torsional strain, favoring boat or twist-boat conformations that mimic β-turn structures in peptides. Computational studies (e.g., DFT calculations at the B3LYP/6-31G* level) predict energy barriers for ring puckering (~5–8 kcal/mol), impacting binding affinity in receptor-ligand interactions . Experimental validation via circular dichroism (CD) or X-ray crystallography is recommended to correlate computational models with observed conformations .
Q. What strategies resolve contradictions in enantiomeric purity data between HPLC and optical rotation measurements?
Discrepancies may arise from:
- Solvent effects : Optical rotation values vary with solvent polarity (e.g., water vs. chloroform). Standardize solvent systems for both assays .
- HPLC column selectivity : Confirm CSP compatibility with the compound’s functional groups (e.g., Boc-protected amines may interact differently with cellulose vs. amylose phases) .
- Impurity masking : Trace non-chiral impurities (e.g., residual DMF) can skew HPLC results. Perform LC-MS to identify co-eluting contaminants .
Q. How can the Boc group be selectively removed without degrading the cycloheptane ring?
Standard Boc deprotection uses TFA (trifluoroacetic acid) in dichloromethane (DCM). However, prolonged exposure to strong acids may protonate the cycloheptane carboxylate, leading to ring strain and decomposition. Optimize conditions:
Q. What role does this compound play in synthesizing constrained β-amino acid derivatives?
The cycloheptane scaffold restricts rotational freedom, enhancing peptide backbone rigidity. Applications include:
- Antimicrobial peptides : Replace flexible glycine residues with (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid to improve proteolytic stability .
- Enzyme inhibitors : The constrained geometry mimics transition states in serine protease active sites (e.g., thrombin) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
